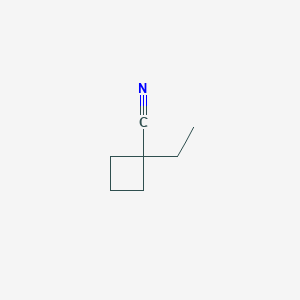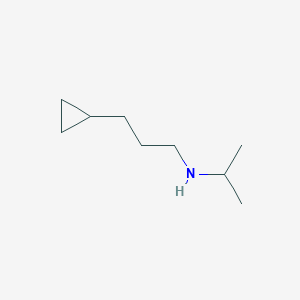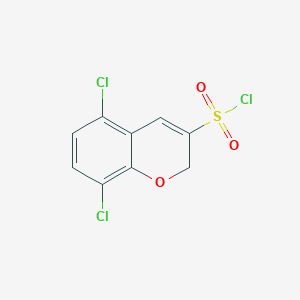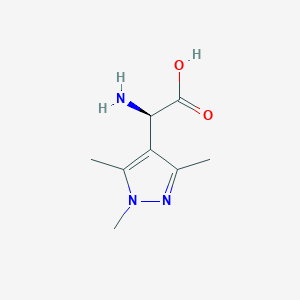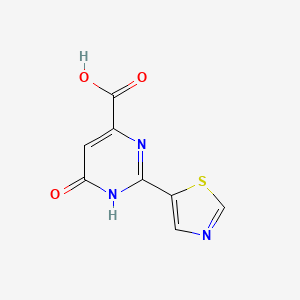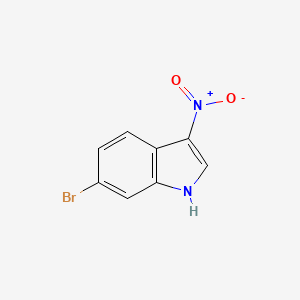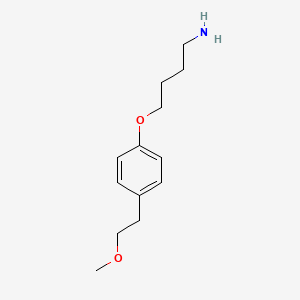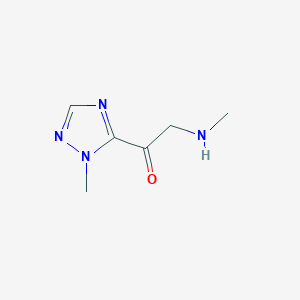
1-(1-Methyl-1H-1,2,4-triazol-5-yl)-2-(methylamino)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methyl-1H-1,2,4-triazol-5-yl)-2-(methylamino)ethan-1-one is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-2-(methylamino)ethan-1-one typically involves the reaction of 1-methyl-1H-1,2,4-triazole with a suitable methylating agent, followed by the introduction of the ethanone moiety. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions in reactors, where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Methyl-1H-1,2,4-triazol-5-yl)-2-(methylamino)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-Methyl-1H-1,2,4-triazol-5-yl)-2-(methylamino)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Industry: The compound is utilized in the synthesis of other chemical intermediates and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit key enzymes or proteins involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of the cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,4-Triazole: The parent compound of the triazole family.
1-Methyl-1H-1,2,4-triazole: A methylated derivative of 1H-1,2,4-triazole.
2-(Methylamino)ethan-1-one: A related compound with a similar ethanone moiety.
Uniqueness
1-(1-Methyl-1H-1,2,4-triazol-5-yl)-2-(methylamino)ethan-1-one is unique due to its specific combination of the triazole ring and the methylaminoethanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C6H10N4O |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
2-(methylamino)-1-(2-methyl-1,2,4-triazol-3-yl)ethanone |
InChI |
InChI=1S/C6H10N4O/c1-7-3-5(11)6-8-4-9-10(6)2/h4,7H,3H2,1-2H3 |
InChI-Schlüssel |
GAXYZKAMRAIECP-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(=O)C1=NC=NN1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13163112.png)

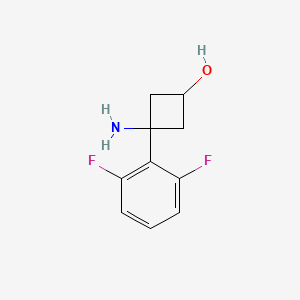
![Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate](/img/structure/B13163121.png)
